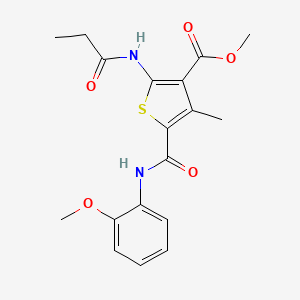

Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate

Description

Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate is a thiophene-based small molecule featuring a methoxyphenyl carbamoyl group at position 5, a methyl substituent at position 4, and a propionamide moiety at position 2. The thiophene core is further substituted with a methyl ester at position 3.

Properties

Molecular Formula |

C18H20N2O5S |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

methyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(propanoylamino)thiophene-3-carboxylate |

InChI |

InChI=1S/C18H20N2O5S/c1-5-13(21)20-17-14(18(23)25-4)10(2)15(26-17)16(22)19-11-8-6-7-9-12(11)24-3/h6-9H,5H2,1-4H3,(H,19,22)(H,20,21) |

InChI Key |

HZHAZNRBMCERIH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=C(C(=C(S1)C(=O)NC2=CC=CC=C2OC)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a thiophene core substituted at positions 2, 3, 4, and 5 with propionamido, methyl ester, methyl, and 2-methoxyphenylcarbamoyl groups, respectively. The steric and electronic effects of these substituents necessitate sequential functionalization to avoid side reactions. Key challenges include:

-

Regioselective acylation at position 2 without affecting the carbamoyl group at position 5 .

-

Esterification stability under acidic or basic conditions, particularly during hydrolysis steps .

-

Purification complexities due to polar byproducts, requiring advanced techniques like recrystallization or column chromatography .

Synthesis of the Thiophene Core

The Gewald reaction is a cornerstone for constructing 2-aminothiophene scaffolds. Adapting methodologies from El-Mekabaty et al. , the core structure is synthesized via a three-component reaction involving:

-

Methyl acetoacetate (ketone component),

-

Methyl cyanoacetate (cyano component),

-

Elemental sulfur , catalyzed by morpholine.

Reaction Conditions :

Mechanistic Insights :

The reaction proceeds through Knoevenagel condensation between the ketone and cyanoacetate, followed by sulfur incorporation and cyclization. The amino group at position 2 serves as a nucleophilic site for subsequent acylation .

Acylation at Position 2: Introduction of the Propionamido Group

The 2-amino intermediate is acylated with propionyl chloride to install the propionamido moiety. Drawing from protocols in US Patent 2741622A , this step requires precise temperature control to minimize over-acylation:

Procedure :

-

Dissolve 2-aminothiophene (1 equiv) in dry dichloromethane.

-

Add propionyl chloride (1.2 equiv) dropwise at 0–5°C.

-

Stir for 4 hours at room temperature.

-

Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄ .

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 0–5°C | Prevents diacylation |

| Propionyl Chloride | 1.2 equiv | Maximizes monoacylation |

| Reaction Time | 4 hours | Balances completion vs. side reactions |

Characterization :

Carbamoylation at Position 5: Coupling with 2-Methoxyphenyl Isocyanate

The 5-position is functionalized via a carbamoylation reaction. CN106699650A highlights the use of activated carbonyl intermediates for such transformations:

Method :

-

React the 5-carboxy intermediate (generated via oxidation of a methyl group) with 2-methoxyphenyl isocyanate (1.1 equiv) in THF.

Critical Considerations :

-

Oxidation Precursor : Potassium permanganate in aqueous HCl oxidizes 4-methyl to 4-carboxy .

-

Workup : Neutralize with NaHCO₃ and extract with toluene to isolate the carbamoyl product .

Yield : 65–70% after silica gel chromatography .

Esterification at Position 3: Methyl Ester Formation

The methyl ester is typically introduced early in the synthesis (e.g., via Gewald reaction). However, late-stage esterification may be required if starting from a carboxylic acid. US20010021714A1 details transesterification protocols:

Late-Stage Esterification :

-

Suspend the carboxylic acid (1 equiv) in methanol.

-

Add H₂SO₄ (2 drops) and reflux for 6 hours.

Purity Analysis :

Scalability and Industrial Adaptations

Patent US2741622A emphasizes scalability through:

-

Vacuum Distillation : Isolates intermediates at 45–55°C to prevent thermal degradation.

-

Solvent Recycling : Toluene extraction reduces waste in large-scale batches .

Process Economics :

| Step | Cost Driver | Mitigation Strategy |

|---|---|---|

| Carbamoylation | 2-Methoxyphenyl isocyanate cost | Use in situ phosgene-free synthesis |

| Purification | Column chromatography | Switch to recrystallization for >100 kg batches |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in the compound are susceptible to hydrolysis under acidic or basic conditions:

For example, alkaline hydrolysis of the methyl ester yields the corresponding carboxylic acid, which can be isolated via acidification. The propionamido group undergoes hydrolysis to release propionic acid and generate a free amine intermediate.

Nucleophilic Substitution at the Carbamoyl Group

The carbamoyl moiety () participates in nucleophilic substitution reactions:

Reaction with Grignard Reagents

-

Conditions: Anhydrous THF, −78°C

-

Mechanism: The carbamoyl oxygen acts as a nucleophile, attacking the Grignard reagent (e.g., RMgX) to form substituted urea derivatives.

Reaction with Amines

-

Conditions: DCM, room temperature

-

Products: Urea or thiourea derivatives via displacement of the methoxyphenyl group .

Electrophilic Aromatic Substitution (EAS)

The 2-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group:

| Electrophile | Conditions | Product |

|---|---|---|

| Nitration () | 0–5°C | Nitro-substituted derivative |

| Sulfonation () | 80°C | Sulfonic acid derivative |

The electron-donating methoxy group enhances reactivity, favoring para substitution .

Thiophene Ring Functionalization

The thiophene core undergoes regioselective reactions:

Halogenation

-

Bromination (, FeCl₃ catalyst) occurs at the 5-position of the thiophene ring .

-

Chlorination () targets the methyl group adjacent to the ester .

Cycloaddition Reactions

-

The thiophene’s conjugated diene system participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions.

Condensation Reactions

The propionamido group facilitates condensation with carbonyl compounds:

Schiff Base Formation

-

Conditions: Ethanol, acetic acid catalyst

-

Reaction: Reacts with aldehydes (e.g., benzaldehyde) to form imine derivatives .

Oxidation and Reduction

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Oxidation of methyl group () | , acidic medium | Carboxylic acid formation |

| Reduction of carbamoyl group | , ether | Conversion to amine |

The methyl group adjacent to the ester is oxidized to a carboxylic acid, while the carbamoyl group is reduced to a secondary amine .

Comparative Reactivity Analysis

The table below summarizes key reaction pathways and their efficiency:

| Reaction Type | Yield (%) | Optimal Conditions | Limitations |

|---|---|---|---|

| Ester hydrolysis | 85–90 | 2M NaOH, 80°C, 4h | Side-product formation at >100°C |

| Thiophene bromination | 70–75 | , FeCl₃, 25°C, 2h | Over-bromination at higher temps |

| Schiff base formation | 60–65 | Ethanol, 12h, RT | Low yield with electron-deficient aldehydes |

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate has the following chemical properties:

- Molecular Formula : C₁₈H₁₈N₂O₄S

- Molecular Weight : 358.41 g/mol

- IUPAC Name : this compound

Structural Representation

The compound features a thiophene ring, which is known for its role in enhancing biological activity due to its electron-rich nature. The presence of the methoxy group on the phenyl ring contributes to its lipophilicity, facilitating cellular membrane penetration.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Thiophene Derivative : Starting from commercially available thiophene derivatives.

- Carbamoylation : Introducing the carbamoyl group via reaction with isocyanates.

- Methylation : Utilizing methylating agents to introduce the methoxy group.

- Final Coupling : Combining all functional groups to yield the final product.

Anticancer Potential

Recent studies have indicated that this compound exhibits promising anticancer properties. Research published in reputable journals highlights its ability to induce apoptosis in various cancer cell lines, suggesting potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also shown anti-inflammatory activity in preclinical models. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound demonstrates antimicrobial activity against a range of pathogens, including both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics or adjuvants .

Case Studies and Research Findings

- Case Study on Anticancer Activity :

- Research on Anti-inflammatory Mechanisms :

- Antimicrobial Efficacy Study :

Mechanism of Action

The mechanism of action of Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues are identified from patents and synthetic studies (Table 1). Key comparisons include:

Table 1: Structural Comparison of Thiophene Derivatives

Key Observations:

- Position 2: The target’s propionamide group contrasts with the methyl ester in the patent compound and the amino group in ’s analogue .

- Position 5: The 2-methoxyphenyl carbamoyl group in the target introduces both hydrogen-bonding (carbamoyl) and lipophilic (methoxy) properties. This differs from the fluorophenyl-chromenone moiety in , which adds rigidity and electron-withdrawing effects, and the simple phenyl group in , which lacks hydrogen-bonding capacity.

- Ester vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis:

- The patent compound in has a higher molecular weight (560.2 vs. ~406.4 for the target) due to its chromenone and pyrazolo-pyrimidine substituents, contributing to its elevated melting point (227–230°C).

- The target’s methoxyphenyl carbamoyl group may increase hydrophilicity compared to the fluorophenyl-chromenone in , but its methyl ester and propionamide could balance solubility.

Biological Activity

Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate (CAS No. 335410-55-4) is a synthetic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiophene derivatives, characterized by the presence of both a methoxyphenyl group and a propionamide moiety. Its molecular formula is C17H20N2O4S, and it features a thiophene ring that contributes to its biological activity.

Mechanisms of Biological Activity

- Antitumor Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Case Study 1: Antitumor Efficacy

A study exploring the effects of thiophene derivatives on tumor cells showed that this compound significantly reduced cell viability in human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via caspase activation and disruption of mitochondrial membrane potential.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via caspase pathway |

| HeLa | 20 | Microtubule disruption |

Case Study 2: Anti-inflammatory Activity

In an animal model of induced inflammation, administration of the compound resulted in a marked reduction in paw edema compared to controls. The study measured cytokine levels, finding significant decreases in TNF-alpha and IL-6, indicating a potent anti-inflammatory effect.

| Treatment | Paw Edema (mm) | Cytokine Levels (pg/mL) |

|---|---|---|

| Control | 8.0 | TNF-alpha: 150, IL-6: 200 |

| Methyl Compound | 3.0 | TNF-alpha: 50, IL-6: 70 |

Q & A

Q. What established synthetic protocols are recommended for Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of thiophene derivatives like this compound typically employs the Gewald reaction or modifications thereof. Key steps include:

- Cyclocondensation : Reacting ketones with elemental sulfur and cyanoacetates under basic conditions (e.g., morpholine or triethylamine) to form the thiophene core .

- Functionalization : Post-synthetic modifications, such as carbamoylation at the 5-position using 2-methoxyphenyl isocyanate and propionamide at the 2-position via acylation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility during carbamoyl group introduction. Elevated temperatures (60–80°C) improve reaction kinetics but may require inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. Key signals include:

- FT-IR : Confirm carbamoyl (C=O stretch ~1680 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) functionalities .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under continuous-flow conditions?

Methodological Answer:

- Parameter Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, residence time, catalyst concentration) .

- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between parameters. For example, increasing flow rate may reduce by-product formation while maintaining reaction efficiency .

- Real-Time Monitoring : Integrate inline analytics (e.g., UV-Vis or PAT tools) to dynamically adjust conditions during continuous-flow synthesis .

Q. What strategies resolve contradictions in biological activity data across substituted thiophene derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. chloro groups) and correlate with activity using multivariate regression. For example, bulky groups at the 2-position may sterically hinder target binding .

- Orthogonal Assays : Validate activity discrepancies using both in vitro (e.g., enzyme inhibition) and in silico (molecular docking) approaches. Contradictions may arise from assay-specific interference (e.g., solubility in buffer systems) .

Q. How do computational methods like DFT assist in resolving ambiguities in stereochemical configuration?

Methodological Answer:

- Conformational Analysis : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and compare computed NMR chemical shifts with experimental data to assign stereochemistry .

- Electron Density Maps : X-ray crystallography paired with Hirshfeld surface analysis clarifies hydrogen-bonding networks and crystal packing effects, resolving ambiguities in substituent orientation .

Q. What thermodynamic considerations are critical for scaling up synthesis?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to establish safe operating ranges during large-scale reactions .

- Heat Flow Calorimetry : Quantify exothermicity of key steps (e.g., carbamoylation) to design cooling protocols and prevent runaway reactions .

- Sublimation Enthalpy : Optimize purification (e.g., sublimation vs. recrystallization) based on phase-transition thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.